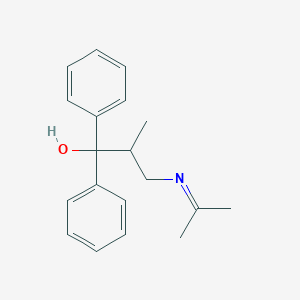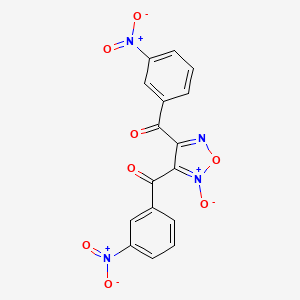
1,3,5-Tris(3-chloropropanoyl)-1,3,5-triazinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris(3-chloropropanoyl)-1,3,5-triazinane is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of three 3-chloropropanoyl groups attached to the triazine ring. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
The synthesis of 1,3,5-Tris(3-chloropropanoyl)-1,3,5-triazinane typically involves the reaction of hexahydro-1,3,5-triazine with 3-chloropropanoyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
1,3,5-Tris(3-chloropropanoyl)-1,3,5-triazinane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 3-chloropropanoyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidation states and products.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acids and triazine derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3,5-Tris(3-chloropropanoyl)-1,3,5-triazinane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tris(3-chloropropanoyl)-1,3,5-triazinane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved depend on the specific application and the nature of the target molecules .
Comparación Con Compuestos Similares
1,3,5-Tris(3-chloropropanoyl)-1,3,5-triazinane can be compared with other triazine derivatives, such as:
1,3,5-Triacryloylhexahydro-1,3,5-triazine: This compound has acrylate groups instead of chloropropanoyl groups and is used in different applications.
1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazine: This derivative has hydroxyethyl groups and is known for its biocidal properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications compared to other triazine derivatives.
Propiedades
Número CAS |
20120-32-5 |
|---|---|
Fórmula molecular |
C12H18Cl3N3O3 |
Peso molecular |
358.6 g/mol |
Nombre IUPAC |
1-[3,5-bis(3-chloropropanoyl)-1,3,5-triazinan-1-yl]-3-chloropropan-1-one |
InChI |
InChI=1S/C12H18Cl3N3O3/c13-4-1-10(19)16-7-17(11(20)2-5-14)9-18(8-16)12(21)3-6-15/h1-9H2 |
Clave InChI |
WCXJRMAQDBCAKU-UHFFFAOYSA-N |
SMILES canónico |
C1N(CN(CN1C(=O)CCCl)C(=O)CCCl)C(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12013101.png)
![N-[4-(acetylamino)phenyl]-2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013110.png)
![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B12013116.png)

![[4-[(E)-[(3-chlorophenyl)carbamothioylhydrazinylidene]methyl]-2-methoxyphenyl] 4-butoxybenzoate](/img/structure/B12013121.png)


![4-Bromo-2-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B12013139.png)
![5-[4-(dimethylamino)phenyl]-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12013143.png)

![2-{[6-[4-(Allyloxy)phenyl]-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide](/img/structure/B12013150.png)
![N-(2,3-dimethylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013153.png)
![3-[5-(2-Chloro-6-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether](/img/structure/B12013177.png)

